REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:12][CH3:13])[CH:8]=2)[CH:3]=1.[CH2:14](Br)[CH2:15][CH3:16].[Mg].Cl>O1CCCC1.[Ni+2].ClC(P(C1C=CC=CC=1)C1C=CC=CC=1)C(Cl)P(C1C=CC=CC=1)C1C=CC=CC=1.O>[CH3:13][O:12][C:7]1[CH:6]=[CH:5][C:4]2[C:9](=[CH:10][CH:11]=[C:2]([CH2:14][CH2:15][CH3:16])[CH:3]=2)[CH:8]=1 |f:5.6|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=CC=C(C=C2C=C1)OC
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
dichloro[1,2-bis(diphenylphosphino)ethane] nickel (II)
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[Ni+2].ClC(C(P(C1=CC=CC=C1)C1=CC=CC=C1)Cl)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
C(CC)Br
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was further stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting organic phase was then separated
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous phase was extracted with toluene
|
Type
|
EXTRACTION
|
Details
|
The organic phase and the material thus extracted
|
Type
|
WASH
|
Details
|
were together washed sequentially with water, saturated aqueous solution of sodium bicarbonate, water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC2=CC=C(C=C2C=C1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 172 g | |
YIELD: CALCULATEDPERCENTYIELD | 101.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |